7-Bromospiro[chromane-2,3'-oxetan]-4-one
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Overview
Description
7-Bromospiro[chromane-2,3’-oxetan]-4-one is a unique chemical compound characterized by its spirocyclic structure, which includes a chromane moiety fused with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[chromane-2,3’-oxetan]-4-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of chromane derivatives and oxetane precursors.
Formation of the Spirocyclic Structure: The key step involves the formation of the spirocyclic structure through a cyclization reaction.
Bromination: The final step involves the bromination of the spirocyclic intermediate to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of 7-Bromospiro[chromane-2,3’-oxetan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[chromane-2,3’-oxetan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the oxetane ring or the chromane moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
7-Bromospiro[chromane-2,3’-oxetan]-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its unique spirocyclic structure which can enhance biological activity.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Bromospiro[chromane-2,3’-oxetan]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromospiro[chromane-2,3’-oxetan]-4-one is unique due to its combination of a chromane moiety with an oxetane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific structural features .
Properties
IUPAC Name |
7-bromospiro[3H-chromene-2,3'-oxetane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-7-1-2-8-9(13)4-11(5-14-6-11)15-10(8)3-7/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHRAKQXWLBENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)Br)OC13COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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